DPA-713 is a synthetic, small-molecule compound classified as a pyrazolopyrimidine derivative. It exhibits high affinity and selectivity for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. [] While initially studied for its potential anxiolytic and anticonvulsant properties, DPA-713 has emerged as a valuable tool in preclinical and clinical research for non-invasive imaging of neuroinflammation and other pathologies associated with TSPO upregulation. []
DPA-713 can be synthesized via a multi-step process involving condensation, cyclization, and alkylation reactions. One reported synthesis route begins with the condensation of a substituted benzaldehyde with malononitrile, followed by cyclization with 3-amino-5-methylpyrazole. The resulting pyrazolopyrimidine intermediate is then alkylated with ethyl iodide to yield DPA-713. []
The key chemical reaction involving DPA-713 is its radiolabeling process, enabling its use as a positron emission tomography (PET) tracer. DPA-713 can be radiolabeled with carbon-11 ([11C]) or fluorine-18 ([18F]), producing [11C]DPA-713 or [18F]DPA-714, respectively. [, , ] These radiotracers retain the high affinity and selectivity of DPA-713 for TSPO, allowing for in vivo visualization and quantification of TSPO expression.
DPA-713 exerts its effects by binding to TSPO, primarily found on the outer mitochondrial membrane of activated microglia and macrophages. [, ] While the precise physiological role of TSPO remains unclear, it is thought to be involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. [] By binding to TSPO, DPA-713, especially when radiolabeled, allows researchers to indirectly visualize and monitor the activity and distribution of activated microglia and macrophages in various disease models. [, ]
DPA-713 is a lipophilic compound, which facilitates its penetration across the blood-brain barrier, making it suitable for neuroimaging studies. [, ] It exhibits high binding affinity for TSPO, with reported dissociation constants (Kd) in the nanomolar range. [, , ] The radiolabeled versions, [11C]DPA-713 and [18F]DPA-714, display appropriate pharmacokinetic properties for PET imaging, including rapid brain uptake, good retention, and reversible binding kinetics. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: